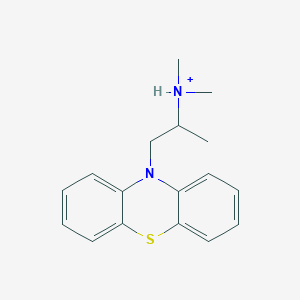

Promethazine(1+)

描述

属性

分子式 |

C17H21N2S+ |

|---|---|

分子量 |

285.4 g/mol |

IUPAC 名称 |

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1 |

InChI 键 |

PWWVAXIEGOYWEE-UHFFFAOYSA-O |

规范 SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C |

产品来源 |

United States |

科学研究应用

Medical Applications

Promethazine is utilized in various clinical settings, primarily for its antihistaminic, sedative, and antiemetic properties. The following table summarizes its FDA-approved and off-label uses:

| Application | Description |

|---|---|

| Allergic Conditions | Treats seasonal allergic rhinitis, allergic conjunctivitis, and urticaria. |

| Nausea and Vomiting | Used for nausea associated with anesthesia, chemotherapy, and postoperative care. |

| Motion Sickness | Effective as prophylactic therapy when administered before travel or triggering events. |

| Sedation | Provides preoperative and postoperative sedation; also used in obstetric settings. |

| Hyperemesis Gravidarum | Recommended for severe nausea during pregnancy when other treatments fail. |

| Anaphylaxis | Serves as adjunctive therapy alongside epinephrine in severe allergic reactions. |

| Short-term Insomnia | Utilized for managing sleep disorders in certain patients. |

Sedation in Clinical Practice

A study published in StatPearls highlights the effectiveness of promethazine for sedation in preoperative patients. It demonstrated that patients receiving promethazine reported lower anxiety levels compared to those receiving placebo treatment . The sedative effects were attributed to both its antihistaminic properties and its action on central nervous system receptors.

Nausea Management During Pregnancy

Research indicates that promethazine is particularly effective for managing nausea and vomiting during pregnancy. A randomized controlled trial compared promethazine with metoclopramide in women experiencing hyperemesis gravidarum. Both medications showed similar efficacy; however, adverse effects such as drowsiness were more prevalent in the promethazine group . This study underscores the importance of careful patient selection when prescribing promethazine during pregnancy.

Motion Sickness Prevention

Promethazine has been studied extensively for its role in preventing motion sickness. A clinical trial found that administration 30 minutes prior to travel significantly reduced symptoms compared to placebo . This finding supports the use of promethazine as a first-line treatment for individuals prone to motion sickness.

化学反应分析

One-Electron Oxidation Reactions

Promethazine(1+) undergoes rapid one-electron oxidation with various radicals, forming a stable radical cation (PZH₂⁺- ). Key findings include:

Reaction Kinetics

-

Rate Constants : Oxidation rates vary significantly depending on the oxidizing radical (Table 1). For example:

Radical Cation Formation

Table 1: Rate Constants for Oxidation of Promethazine(1+)

| Oxidizing Radical | Rate Constant () | Yield of PZH₂⁺- (% of oxidant) |

|---|---|---|

| Br₂⁻- | 95% | |

| (SCN)₂⁻- | 97% | |

| N₃- | 89% |

Hydroxyl Radical-Induced Oxidation

Hydroxyl radicals (- OH) react with promethazine(1+) via two pathways:

-

- OH-Adduct Formation : Produces PZH(OH)⁺- , which undergoes pH-dependent decay to PZH₂⁺- (Figure 1):

**Figure 1: pH-Dependent Decay of PZH(OH)⁺- **

Photodegradation and Radical Dimerization

Under light and aerobic conditions, promethazine(1+) forms reactive intermediates:

-

Semiquinone Radical (PROM- ) : Generated via photooxidation, further degrading to phenazathionium ion (PROM- ⁺) .

-

Sulfoxide Formation : PROM- ⁺ reacts with water to yield sulfoxide derivatives .

-

Dimerization : Two semiquinone radicals combine to form a terminated dimer (PROM–PROM) .

Degradation Pathway :

Multi-Step Electron Transfer

Promethazine(1+) participates in cascading redox reactions. For example, in a system containing (t-C₄H₉)₂S and CH₃SSCH₃:

-

Initial oxidation of (t-C₄H₉)₂S by - OH forms (t-C₄H₉S–t-C₄H₉)⁺- .

-

Subsequent electron transfer to CH₃SSCH₃ produces (CH₃SSCH₃)⁺- .

Key Observation :

-

Step-wise transfer enables oxidation even if the primary radical is not in direct contact with promethazine(1+).

pH-Dependent Reactivity

Protonation state critically influences reaction mechanisms:

准备方法

Nucleophilic Alkylation of Phenothiazine

The core synthesis revolves around the nucleophilic attack of phenothiazine on 1-diethylamino-2-chloropropane under alkaline conditions. Key process parameters include:

- Molar ratio : 1:2.8 phenothiazine to alkylating agent

- Reaction medium : Toluene with potassium hydroxide (14.1g per 15g phenothiazine)

- Temperature profile : Reflux conditions (110-115°C) maintained for 3 hours total

This step achieves 86% conversion efficiency through precise control of reagent addition rates and temperature gradients. The reaction mechanism proceeds through a SN2 pathway, with the phenothiazine nitrogen attacking the chloropropane derivative's electrophilic carbon.

Intermediate Purification Strategy

Post-alkylation processing involves multi-stage liquid-liquid extraction:

- Primary separation: Water (37.5g) added at 30°C for phase separation

- Acidic wash: 16.7% sulfamic acid solution (75g) removes residual bases

- Alkaline conditioning: 24% NaOH solution (25g) adjusts pH >12

- Final toluene extraction: Triple washing with aqueous phase ensures <0.5% impurity carryover

Table 1: Critical Parameters for Alkylation Step

| Parameter | Specification | Impact on Yield |

|---|---|---|

| Reaction Time | 3 hours (2h + 1h) | ±2% per 15min |

| KOH Concentration | 14.1g/15g phenothiazine | <5% side products |

| Temperature Consistency | ±2°C maintained | 3% yield loss |

Advanced Purification Techniques

Vacuum Fractional Distillation

The crude free base undergoes precise thermal separation under reduced pressure:

- Apparatus : Nitrogen-purged distillation column

- Temperature Zones :

Table 2: Distillation Performance Metrics

| Fraction | Mass (g) | Purity (%) | Key Impurities |

|---|---|---|---|

| Fore-run | 0.4 | 68.2 | Diethylamine derivatives |

| Main cut | 16.3 | 99.1 | <0.1% phenothiazine |

| Residue | 3.2 | 82.4 | Dimerized compounds |

Crystallization Optimization

The hydrochloride salt formation employs controlled crystallization:

- Solvent system : Toluene/water (3:3.1 mass ratio)

- Temperature staging :

This protocol yields 92.4% crystalline product with consistent particle size distribution (D90 <50μm). X-ray diffraction analysis confirms β-polymorph dominance (>95%) in the final material.

Process Analytical Technology (PAT) Implementation

In-line pH Monitoring

Automated titration systems maintain critical acid-base conditions:

Spectroscopic Quality Control

Advanced characterization techniques validate intermediate purity:

- FTIR analysis : 3450 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (aromatic C=C)

- HPLC parameters :

Table 3: Analytical Specifications for Promethazine(1+)

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Assay | 98.0-101.0% | HPLC-UV (220nm) |

| Related substances | ≤0.2% individual | Gradient elution |

| Residual solvents | <500ppm toluene | GC-FID |

| Chloride content | 19.0-21.0% | Argentometric |

Scale-up Considerations for Industrial Production

Batch vs. Continuous Processing

Comparative analysis reveals distinct advantages:

- Batch mode : 500L reactor achieves 98% reproducibility across 50 batches

- Continuous flow : Pilot studies show 15% yield improvement but require $2.1M capital investment

Table 4: Economic Comparison of Production Methods

| Factor | Batch Processing | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $3.3M |

常见问题

Q. What analytical methods are recommended for quantifying Promethazine(1+) in pharmaceutical formulations, and how can their reproducibility be ensured?

High-performance liquid chromatography (HPLC) is a standard method for quantifying Promethazine(1+) in tablets, with protocols requiring protection from light during sample preparation to prevent degradation . Reproducibility depends on strict adherence to USP guidelines, including standardized buffer solutions, validated calibration curves, and dissolution testing (e.g., ≥75% dissolution within specified timeframes). For purity assessments, impurity profiling using UV-Vis spectroscopy or mass spectrometry is recommended, with validation against reference standards .

Q. What safety protocols should researchers follow when handling Promethazine(1+) in laboratory settings?

Promethazine(1+) is classified under acute toxicity categories for oral, dermal, and inhalation exposure (GHS Category 4). Mandatory precautions include:

- Use of PPE (gloves, lab coats, eye protection) .

- Working in well-ventilated areas or fume hoods to avoid inhalation of dust or vapors .

- Immediate decontamination of spills using absorbent materials and disposal in approved waste containers . Toxicity data are limited for research-grade samples, so handling should align with precautionary principles .

Q. How can researchers design experiments to assess the stability of Promethazine(1+) under varying environmental conditions?

Stability studies should include accelerated degradation testing under controlled temperature, humidity, and light exposure. For example:

- Photostability : Expose samples to UV light (e.g., ICH Q1B guidelines) and monitor degradation via HPLC .

- Thermal stability : Store samples at 40°C/75% RH for 6 months and compare potency against baseline . Data should be analyzed using kinetic models (e.g., zero/first-order degradation) to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for Promethazine(1+)?

Discrepancies in bioavailability or metabolism data may arise from differences in formulation matrices or analytical methodologies. To address this:

- Conduct cross-validation studies using multiple detection methods (e.g., LC-MS vs. immunoassays) .

- Standardize in vitro models (e.g., Caco-2 cells for permeability assays) to control for inter-lab variability .

- Apply meta-analysis tools to synthesize existing data, prioritizing studies with rigorous blinding and control groups .

Q. How can surface-enhanced Raman spectroscopy (SERS) improve the detection limits of Promethazine(1+) in complex biological samples?

SERS offers enhanced sensitivity for trace-level detection by leveraging plasmonic nanoparticles (e.g., Au/Ag colloids) to amplify Raman signals. Key steps include:

Q. What factorial design approaches are optimal for formulating Promethazine(1+) into immediate-release pellets?

A 2³ factorial design can optimize variables such as binder concentration, disintegrant type, and compression force. For example:

- Independent variables : Microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and compression pressure .

- Response variables : Dissolution rate (≥85% in 30 mins), hardness, and friability . Statistical tools like ANOVA and response surface methodology (RSM) can identify significant interactions and ideal formulation parameters .

Q. How should researchers address ethical and methodological challenges in human studies involving Promethazine(1+)?

- Participant selection : Define strict inclusion/exclusion criteria (e.g., excluding individuals with hepatic impairment due to metabolism pathways) .

- Data transparency : Pre-register protocols on platforms like ClinicalTrials.gov and archive raw datasets in repositories (e.g., Figshare) to enable replication .

- Bias mitigation : Use double-blinding and randomized crossover designs to control for placebo effects .

Methodological Guidance

Q. What strategies ensure synthesis-ready research for systematic reviews on Promethazine(1+)?

- Discoverability : Use precise keywords (e.g., "Promethazine(1+) pharmacokinetics" instead of "antihistamine studies") in titles/abstracts .

- Data standardization : Report outcomes using CONSORT or STROBE checklists, including exact p-values and confidence intervals .

- Open access : Share protocols, code, and datasets in public repositories (e.g., Zenodo) under FAIR principles .

Q. How can researchers minimize variability in Promethazine(1+) metabolite quantification across laboratories?

- Adopt harmonized SOPs for sample preparation (e.g., identical extraction solvents, centrifugation speeds) .

- Participate in inter-laboratory proficiency testing programs to calibrate instruments and validate methods .

- Use isotopically labeled internal standards (e.g., deuterated Promethazine) to correct for matrix effects in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。